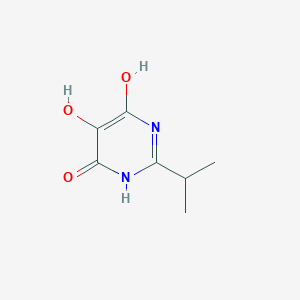

5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one

Description

5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by hydroxyl groups at positions 5 and 6 and an isopropyl substituent at position 2. This compound shares structural features with barbituric acid derivatives but exhibits distinct electronic and steric properties due to the isopropyl group. Its molecular formula is $ \text{C}7\text{H}{10}\text{N}2\text{O}3 $, with a molecular weight of 186.19 g/mol. The hydroxyl groups confer high polarity, while the isopropyl substituent enhances lipophilicity, influencing solubility and biological interactions .

Properties

CAS No. |

57116-67-3 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

4,5-dihydroxy-2-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10N2O3/c1-3(2)5-8-6(11)4(10)7(12)9-5/h3,10H,1-2H3,(H2,8,9,11,12) |

InChI Key |

UWIVVEVTDCLBGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C(=O)N1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-isopropylpyrimidine and appropriate hydroxylating agents.

Hydroxylation: The hydroxylation of 2-isopropylpyrimidine is carried out using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions to introduce hydroxyl groups at positions 5 and 6.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of 2-isopropylpyrimidin-4(1H)-one.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: 2-isopropylpyrimidin-4(1H)-one.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of 5,6-dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain synthesized derivatives showed potent activity against various bacterial strains, suggesting potential for development into new antimicrobial agents .

2. Antitubercular Activity

Recent investigations have highlighted the compound's potential as an antitubercular agent. In vitro studies have shown that specific derivatives possess activity against Mycobacterium tuberculosis, indicating a promising avenue for the treatment of tuberculosis .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives have been shown to inhibit dihydropyrimidine dehydrogenase, an enzyme crucial in the metabolism of pyrimidine nucleotides. This inhibition can lead to increased levels of certain metabolites, which may have therapeutic implications in cancer treatment .

2. Antioxidant Properties

Research indicates that 5,6-dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one exhibits antioxidant properties. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .

Cosmetic Applications

The compound's antioxidant properties make it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging effects. Studies have explored its incorporation into creams and serums to enhance skin hydration and reduce oxidative damage .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2024) | Antimicrobial Activity | Derivatives showed significant activity against bacterial strains. |

| Brazilian Journal of Pharmaceutical Sciences (2020) | Antitubercular Activity | Certain derivatives exhibited potent effects against Mycobacterium tuberculosis. |

| Cosmetic Formulation Principles (2022) | Skin Applications | Demonstrated effectiveness in enhancing skin hydration and reducing oxidative stress. |

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Pyrimidinone derivatives vary in substituents at positions 2, 5, and 6, which modulate electronic effects and basicity. Key comparisons include:

- 6-Hydroxy-2-methylpyrimidine-4(3H)-one Substituents: 2-methyl, 6-hydroxy. Molecular weight: 140.14 g/mol. Basicity (pKa): ~7.8 due to electron-donating methyl group enhancing resonance stabilization of the conjugate base . Solubility: High in water and ethanol.

- 2-Methylthio-4,6-dihydroxypyrimidine Substituents: 2-methylthio, 4,6-dihydroxy. Molecular weight: 174.19 g/mol. Basicity (pKa): ~7.2; the electron-withdrawing thioether group reduces basicity compared to alkyl substituents . Solubility: Limited in chloroform, moderate in DMSO.

- 6-Hydroxy-2-ethylpyrimidine-4(3H)-one Substituents: 2-ethyl, 6-hydroxy. Molecular weight: 154.17 g/mol.

The hydroxyl groups at positions 5 and 6 facilitate hydrogen bonding, improving solubility in polar solvents like DMSO and methanol.

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Biological Activity

5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects, supported by case studies and relevant data.

Chemical Structure and Synthesis

The compound is characterized by its pyrimidine backbone with two hydroxyl groups at positions 5 and 6, and an isopropyl group at position 2. The synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives.

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential. For instance, it has been shown to inhibit Hepatitis B virus (HBV) DNA replication in vitro. This activity was assessed through various assays measuring viral load reduction in infected cell lines. The compound exhibited an effective concentration (EC50) in the low micromolar range, indicating strong antiviral activity compared to standard antiviral agents .

Enzyme Inhibition

5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one has also been evaluated for its inhibitory effects on key enzymes involved in viral replication. Studies indicate that it acts as a selective inhibitor of nucleoside transporters, which are crucial for viral nucleic acid synthesis. The inhibition constants (IC50) were found to be significantly lower than those of traditional inhibitors, suggesting a promising alternative for therapeutic development .

Cytotoxicity and Selectivity

In cytotoxicity assays against various human cell lines, the compound demonstrated a favorable selectivity index. While it effectively reduced viral replication, it exhibited minimal cytotoxic effects on healthy cells. This selectivity is critical for developing safe antiviral therapies .

Study 1: Antiviral Efficacy

A study conducted on the efficacy of 5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one against HBV involved treating HepG2 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in HBV DNA levels, with an EC50 of approximately 5 μM. The study concluded that the compound could serve as a lead for developing new antiviral agents targeting HBV .

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with nucleoside transporters. Using kinetic assays, researchers found that it inhibited transporter activity with an IC50 value of 0.8 μM, significantly better than existing nucleoside transport inhibitors. This suggests that the compound may enhance the efficacy of other antiviral drugs when used in combination therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.